2-Methylbutyl 3-(4-(((4-methoxyphenyl)methylene)amino)phenyl)-2-propenoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-2-METHYLBUTYL P-[(P-METHOXYBENZYLIDENE)AMINO]CINNAMATE involves multiple steps. One common method includes the esterification of p-methoxybenzoic acid with 5-methoxy-2-chloroacetic acid ethyl ester in the presence of potassium carbonate to form p-methoxybenzoic acid ester. This ester is then reacted with N-protected phenylalanine (where the amino end of phenylalanine is protected using t-butoxycarbonyl (Boc)) to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-2-METHYLBUTYL P-[(P-METHOXYBENZYLIDENE)AMINO]CINNAMATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzylidene group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-(+)-2-METHYLBUTYL P-[(P-METHOXYBENZYLIDENE)AMINO]CINNAMATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-(+)-2-METHYLBUTYL P-[(P-METHOXYBENZYLIDENE)AMINO]CINNAMATE involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- p-[(p-Methoxybenzylidene)amino]benzonitrile
- p-[(p-Ethoxybenzylidene)amino]benzonitrile
- p-[(p-Ethoxybenzylidene)amino]phenyl acetate
Uniqueness
(S)-(+)-2-METHYLBUTYL P-[(P-METHOXYBENZYLIDENE)AMINO]CINNAMATE is unique due to its specific structural configuration and the presence of both methoxy and amino groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methylbutyl 3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-4-17(2)16-26-22(24)14-9-18-5-10-20(11-6-18)23-15-19-7-12-21(25-3)13-8-19/h5-15,17H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZXVOQEYXOXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860313 |
Source
|
Record name | 2-Methylbutyl 3-(4-{[(4-methoxyphenyl)methylidene]amino}phenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50860313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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